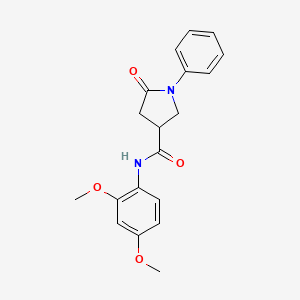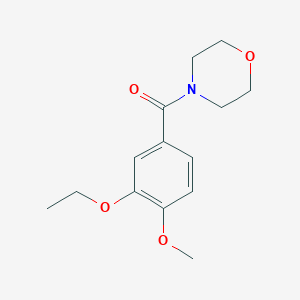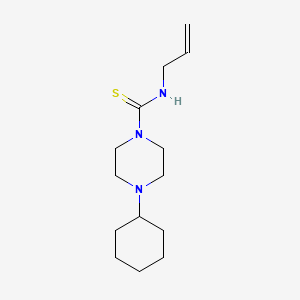
N-(2,4-dimethoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, also known as DOP or DOPA, is a synthetic compound that has been widely used in scientific research. DOP belongs to the family of pyrrolidinecarboxamide derivatives, which have been shown to have various biological activities.
Mecanismo De Acción
The mechanism of action of N-(2,4-dimethoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is not fully understood. However, it is believed that N-(2,4-dimethoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide acts on the GABAergic system by enhancing the activity of GABA receptors. N-(2,4-dimethoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of GABA in the brain, which can lead to its anticonvulsant and anxiolytic effects. N-(2,4-dimethoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has also been shown to decrease the levels of inflammatory cytokines, which can lead to its anti-inflammatory effects. Additionally, N-(2,4-dimethoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to increase the levels of antioxidant enzymes, which can lead to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dimethoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. N-(2,4-dimethoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has also been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of N-(2,4-dimethoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on N-(2,4-dimethoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, future research can focus on developing new derivatives of N-(2,4-dimethoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide with improved pharmacological properties.
Métodos De Síntesis
N-(2,4-dimethoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2,4-dimethoxybenzaldehyde and phenylacetic acid with pyrrolidine-2,5-dione in the presence of a base catalyst. The product is then purified by recrystallization to obtain pure N-(2,4-dimethoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been extensively used in scientific research due to its various biological activities. N-(2,4-dimethoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to have anticonvulsant, analgesic, and anti-inflammatory effects. It has also been reported to have neuroprotective and anti-tumor properties. N-(2,4-dimethoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been used in studies related to drug addiction, depression, and anxiety disorders.
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-15-8-9-16(17(11-15)25-2)20-19(23)13-10-18(22)21(12-13)14-6-4-3-5-7-14/h3-9,11,13H,10,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJYNFDABLNZDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-1-[4-(9H-fluoren-9-yl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5030748.png)

![N-[2-(3-chlorophenyl)ethyl]-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B5030780.png)
![5-{[(3-chlorophenyl)amino]sulfonyl}-2-methoxybenzamide](/img/structure/B5030791.png)
![5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5030796.png)
![2-[(5-bromo-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5030799.png)
![N-(5-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxo-1-imidazolidinyl)-3-fluorobenzamide](/img/structure/B5030800.png)
![1,7-dimethyl-3-(4-methylbenzyl)-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5030805.png)
![N-(3-bromophenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5030809.png)
![N-benzyl-3-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5030813.png)
![1-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5030817.png)
![benzyl {[3-cyano-4-(1-naphthyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetate](/img/structure/B5030822.png)
![N-[(3S)-2-oxo-3-azepanyl]-4-(4-{[2-(2-pyridinyl)ethyl]amino}-1-piperidinyl)benzamide](/img/structure/B5030833.png)
